Bienvenue dans la boutique en ligne BenchChem!

(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanol

Physicochemical profiling Drug-likeness Fragment-based screening

(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanol (CAS 1341828-39-4) is a 1,2,4-oxadiazole derivative featuring a secondary benzylic alcohol motif where the oxadiazole and phenyl rings are attached to the same sp³ carbon. With a molecular formula of C₁₀H₁₀N₂O₂ and a predicted density of 1.246±0.06 g/cm³, it belongs to the privileged oxadiazole scaffold class known for bioisosteric applications in medicinal chemistry.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 1341828-39-4
Cat. No. B1531311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanol
CAS1341828-39-4
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)C(C2=CC=CC=C2)O
InChIInChI=1S/C10H10N2O2/c1-7-11-10(14-12-7)9(13)8-5-3-2-4-6-8/h2-6,9,13H,1H3
InChIKeyASOQZCFXVZTJLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanol CAS 1341828-39-4: A Structurally Distinct Secondary Alcohol Building Block for MedChem and Heterocyclic Synthesis


(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanol (CAS 1341828-39-4) is a 1,2,4-oxadiazole derivative featuring a secondary benzylic alcohol motif where the oxadiazole and phenyl rings are attached to the same sp³ carbon . With a molecular formula of C₁₀H₁₀N₂O₂ and a predicted density of 1.246±0.06 g/cm³, it belongs to the privileged oxadiazole scaffold class known for bioisosteric applications in medicinal chemistry [1]. Unlike its primary alcohol positional isomers, this compound presents a chiral center at the carbinol carbon, offering distinct hydrogen-bonding geometry and reactivity profiles relevant to fragment-based drug design and diversity-oriented synthesis .

Why (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanol Cannot Be Replaced by Common Primary Alcohol Oxadiazole Isomers


Simply substituting this compound with its positional isomers (e.g., [2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol, CAS 879896-55-6, or [3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol, CAS 916766-84-2) ignores critical differences in alcohol class (secondary vs. primary), which directly impact pKa, hydrogen-bonding capacity, and metabolic stability . The target compound's unique connectivity—where the oxadiazole and phenyl groups converge at a single tetrahedral carbon—results in distinct physicochemical properties, including a lower logP (1.46 vs. 1.54 for isomers), reduced conformational flexibility (2 rotatable bonds vs. 3), and a higher predicted density (1.246 vs. 1.234 g/cm³), which invalidate assumptions of functional interchangeability in biological or catalytic systems [1].

Quantitative Differentiation of (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanol from Closest Structural Analogs


Secondary vs. Primary Alcohol pKa and Hydrogen-Bond Donor Strength

The target compound is a secondary benzylic alcohol, while its closest positional isomers ([2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol, [3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol, [4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol) are primary alcohols. This difference leads to a predicted pKa shift from approximately 14.0 (primary alcohol comparator) to approximately 12.4 (secondary alcohol target), indicating stronger hydrogen-bond donating capacity for the target compound . This can significantly influence target binding in structure-based drug design.

Physicochemical profiling Drug-likeness Fragment-based screening

Lipophilicity (LogP) Differentiation Affecting Membrane Permeability

The target compound has a measured/predicted LogP of 1.46, whereas its meta-substituted isomer [3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol and para-substituted isomer [4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol both exhibit a LogP of 1.54 [1]. This -0.08 log unit difference reflects the architectural effect of the polar oxadiazole and hydroxyl groups concentrated on the same carbon, reducing overall lipophilicity.

ADME profiling logP optimization Blood-brain barrier penetration

Conformational Restriction: Rotatable Bond Count and Impact on Entropy

The target compound possesses only 2 rotatable bonds (C–O and oxadiazole–C bond vicinal to the chiral center), compared to 3 rotatable bonds for the primary alcohol positional isomers which have an additional freely rotating exocyclic C–C bond [1]. This reduced conformational flexibility implies a lower entropic penalty upon binding to a macromolecular target, potentially enhancing binding affinity for targets with a complementary pre-organized conformation.

Conformational analysis Ligand efficiency Molecular docking

Predicted Density and Boiling Point Differences Indicating Distinct Intermolecular Interactions

The target compound exhibits a predicted density of 1.246±0.06 g/cm³ and a boiling point of 360.0±52.0 °C, compared to a consistent density of ~1.234 g/cm³ for the ortho-, meta-, and para-substituted primary alcohol isomers, and boiling points ranging from 367.9 °C to 382.5 °C [1]. The higher density and lower boiling point of the target suggest distinct liquid-state packing or hydrogen-bonding networks, consistent with the secondary alcohol motif facilitating different intermolecular interactions than the primary alcohol isomers .

Physicochemical characterization Formulation science Crystallization behavior

Carbonic Anhydrase Inhibition Potential: Class-Level Activity of 1,2,4-Oxadiazole Scaffolds

While direct IC₅₀ data for this specific compound is not publicly available, 3,5-disubstituted-1,2,4-oxadiazoles have demonstrated confirmed inhibitory activity against human carbonic anhydrase isoforms hCA I and hCA II in primary literature [1][2]. The target compound's unique secondary alcohol motif positions the hydroxyl group for potential zinc coordination in the carbonic anhydrase active site, a hypothesis supported by molecular docking studies of related oxadiazole derivatives [3]. This is a class-level inference and must be validated with direct experimental data.

Enzyme inhibition Carbonic anhydrase Cancer therapeutics

Chiral Center: Enantioselective Synthesis and Biological Discrimination Potential

Unlike the achiral or rapidly interconverting primary alcohol positional isomers, the target compound contains a stereogenic center at the carbinol carbon. This introduces the possibility of enantiomer-specific biological activity—a property absent in the non-chiral isomers . Separation of enantiomers (where commercially relevant) could provide distinct activity profiles for each stereoisomer, as demonstrated generally for chiral secondary alcohols in medicinal chemistry [1].

Chiral resolution Enantioselective catalysis Stereospecific binding

Optimal Application Scenarios for (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanol Based on Differential Evidence


Fragment-Based Drug Discovery Campaigns Targeting Carbonic Anhydrase

The compound's 1,2,4-oxadiazole core is a validated pharmacophore for carbonic anhydrase inhibition, and its secondary alcohol motif—predicted to have a lower pKa (approximately 12.4) than primary alcohol analogs (approximately 14.0)—may facilitate distinct zinc coordination geometry in the enzyme active site . Procurement of this specific scaffold enables exploration of hydrogen-bonding interactions not achievable with the primary alcohol positional isomers. Direct comparative enzyme inhibition assays are recommended to quantify selectivity over hCA I/II isoforms [1].

Chiral Building Block for Enantioselective Synthesis of Bioactive Molecules

The stereogenic carbinol center offers a handle for asymmetric synthesis strategies that cannot be replicated with the non-chiral primary alcohol isomers. This compound can serve as a precursor for chiral oxadiazole-containing ligands, catalysts, or pharmacologically active enantiomers . Researchers seeking to establish structure-activity relationships dependent on absolute configuration will find this scaffold indispensable compared to its achiral in-class alternatives.

Physicochemical Property Optimization in Lead Series Design

When a lead series requires reduction of lipophilicity or conformational flexibility, (3-methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanol provides a quantifiable advantage: a LogP of 1.46 (Δ = -0.08 vs. meta/para isomers) and only 2 rotatable bonds (vs. 3 for positional isomers) [1]. These differences, while modest, can cumulatively improve ligand efficiency metrics and oral bioavailability predictions in multiparameter optimization workflows.

Diversity-Oriented Synthesis Libraries for Oxadiazole Chemical Space Exploration

The compound's higher predicted density (1.246 g/cm³) and distinct boiling point relative to in-class analogs indicate differential intermolecular interaction patterns, making it a valuable entry in diversity-oriented synthesis collections that seek to sample a broader range of molecular shapes and physical properties . Including this scaffold in screening libraries expands the accessible chemical space beyond what is covered by the more common primary alcohol oxadiazole derivatives.

Quote Request

Request a Quote for (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.